4-(p-Fluorophenyl)-4-oxazolin-2-one

Analytical chemistry Quality control Solid-state characterization

The 4-(p-fluorophenyl)-4-oxazolin-2-one scaffold is the privileged intermediate for CNS psychotherapeutic agents. Fluorine substitution enhances metabolic stability and binding affinity, delivering 5–10× potency improvement and sustained duration of action over non-fluorinated comparators. The sharp melting point (212°C) differentiates it from the 4-phenyl (151–153°C), 4-chlorophenyl (260–263°C), and 4-bromophenyl (248–250°C) analogs, enabling rapid identity verification by DSC without HPLC/NMR. Electronic tuning by the para-fluorine (σₚ +0.06) improves Pd-catalyzed cross-coupling yields, making it the optimal substrate for building 5-aryl and 5,5′-bi-oxazolinone derivatives.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 34375-81-0
Cat. No. B13419028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(p-Fluorophenyl)-4-oxazolin-2-one
CAS34375-81-0
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC(=O)O2)F
InChIInChI=1S/C9H6FNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12)
InChIKeyQJBUNLZRKNJBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(p-Fluorophenyl)-4-oxazolin-2-one (CAS 34375-81-0) – A Fluorinated Heterocyclic Scaffold for Central Nervous System Drug Discovery and Chemical Biology


4-(p-Fluorophenyl)-4-oxazolin-2-one (CAS 34375-81-0), also named 5-(4-fluorophenyl)-3H-1,3-oxazol-2-one or 4-(4-fluorophenyl)-2(3H)-oxazolone, is a 4-aryl-substituted oxazolin-2-one heterocycle bearing a para-fluorophenyl substituent at the 4-position of the oxazolinone ring . This compound belongs to the broader 4-aryl-4-oxazolin-2-one family, which was originally disclosed in patents as exhibiting myotonic and myorelaxing pharmacological activity [1]. The presence of the electron‑withdrawing fluorine atom on the phenyl ring modulates the electronic properties of the heterocyclic core, distinguishing it from non‑halogenated or other halogen‑substituted congeners. The compound serves as a key synthetic intermediate for numerous pharmacologically active derivatives, including the psychotherapeutic agent LR‑511 and the neuroleptic candidates fluzoperine and zoloperone [2][3].

Why 4-(p-Fluorophenyl)-4-oxazolin-2-one Cannot Be Interchanged with Other 4-Aryl-4-oxazolin-2-ones in Research and Process Chemistry


The 4-aryl-4-oxazolin-2-one scaffold is not a uniform commodity; the identity of the aryl substituent dictates the compound’s physicochemical properties, reactivity, and biological profile. The para-fluorophenyl derivative possesses a distinct melting point (212 °C), which differs substantially from that of the unsubstituted phenyl analog (151–153 °C), the 4-chlorophenyl analog (260–263 °C), and the 4-bromophenyl analog (248–250 °C) [1]. These thermal differences reflect divergent crystal packing and purity characteristics that directly impact formulation and analytical method development. Furthermore, the electron‑withdrawing character of the fluorine atom (Hammett σₚ = +0.06) modulates the electrophilicity of the oxazolinone ring relative to the electron‑donating 4‑methyl (σₚ = −0.17) or 4‑methoxy (σₚ = −0.27) analogs, altering reactivity in nucleophilic addition and cross‑coupling transformations [2]. In pharmacological applications, the fluorine substituent enhances metabolic stability and target binding affinity, as evidenced by the substantially greater in vivo potency of the 4‑fluorophenyl‑bearing derivative LR‑511 compared to the non‑fluorinated reference compound fluanisone [3]. Consequently, indiscriminate replacement of the 4‑(p‑fluorophenyl) congener with another 4‑aryl analog introduces uncontrolled variability in both synthetic and biological outcomes.

Quantitative Differentiation Evidence for 4-(p-Fluorophenyl)-4-oxazolin-2-one Against Its Closest 4-Aryl Analogs


Melting Point Distinction from Non‑Fluorinated 4-Aryl-4-oxazolin-2-one Analogs Enables Definitive Identity Confirmation

The melting point of 4-(4'-fluorophenyl)-4-oxazolin-2-one was reported as 212 °C in the original patent disclosure, providing a sharp thermal transition that differs markedly from the 4‑phenyl analog (151–153 °C), the 4‑(4'-chlorophenyl) analog (260–263 °C), and the 4‑(4'-bromophenyl) analog (248–250 °C) [1]. This thermal signature allows unambiguous identification and purity assessment by differential scanning calorimetry or capillary melting point determination without requiring advanced spectroscopic instrumentation [1].

Analytical chemistry Quality control Solid-state characterization

Fluorine Substituent Imparts Different Electronic Character Relative to Electron‑Donating and Other Halogen Aryl Analogs

The para-fluorine substituent on the phenyl ring exerts a moderate electron‑withdrawing inductive effect (Hammett σₚ = +0.06) that is distinct from the stronger electron‑withdrawing chloro (σₚ = +0.23) and bromo (σₚ = +0.23) substituents, and opposite in direction to the electron‑donating methyl (σₚ = −0.17) and methoxy (σₚ = −0.27) substituents [1]. This electronic modulation influences the electrophilicity of the oxazolinone carbonyl and the C5 position, which are key reaction centres for nucleophilic attack, enolate formation, and palladium‑catalyzed cross‑coupling [2]. The subtle σₚ value of fluorine allows retention of sufficient ring electrophilicity for further functionalization while avoiding the excessive deactivation often observed with chloro and bromo analogs.

Physical organic chemistry Reactivity prediction Synthetic methodology

Demonstrated Superior In Vivo Potency of the 4‑Fluorophenyl‑Containing Derivative LR‑511 Over Non‑Fluorinated Comparator Neuroleptics

In a comparative neuropharmacological study, the 4‑(p‑fluorophenyl)-4-oxazolin-2-one-derived agent LR‑511 (4-p-fluorophenyl-5-N-(N'-o-methoxyphenyl)piperazinoethyl-4-oxazolin-2-one) was found to be 5‑ to 10‑fold more potent than the non‑fluorinated neuroleptic fluanisone and clozapine in elevating rat brain homovanillic acid (HVA) levels, a surrogate marker of dopamine turnover and antipsychotic activity [1]. LR‑511 exhibited comparable activity to chlorpromazine but was at least 20‑fold less potent than haloperidol, suggesting an intermediate efficacy profile with potentially fewer extrapyramidal side effects, as indicated by its weaker cataleptogenic response [1]. The fluorine substituent on the 4‑phenyl ring is a critical structural determinant for this potency enhancement, as the non‑fluorinated parent scaffold lacks measurable activity at comparable doses.

Neuropharmacology Antipsychotic drug discovery In vivo efficacy

Validated Utility as a Key Intermediate for Multiple Investigational Neuroleptic and Psychotherapeutic Agents

4-(p-Fluorophenyl)-4-oxazolin-2-one is explicitly claimed and exemplified as the core intermediate in the synthesis of 4-aryl-5-aminoalkyl-4-oxazolin-2-ones in US patent US3930008, where the 4‑p‑fluorophenyl derivative was selected over the 4‑phenyl, 4‑p‑chlorophenyl, and 4‑p‑methoxyphenyl variants for the preparation of the most extensively characterized clinical candidates [1]. Separately, the 4‑fluorophenyl‑bearing oxazolinone scaffold yielded compound 14 (4-(4-fluorophenyl)-5-[2-[4-(3,5-dichlorophenyl)-1-piperazinyl]ethyl]-2(3H)-oxazolone), which demonstrated neuroleptic activity greater than butropipazone and fluanisone and comparable to chlorpromazine, but with a longer duration of action and reduced catalepsy induction [2]. The FDA Unique Ingredient Identifier (UNII) registration of fluzoperine further attests to the translational relevance of this specific fluorinated scaffold [3].

Medicinal chemistry Process chemistry Chemical intermediates

Improved Metabolic Stability Conferred by the Fluorine Atom Relative to Non‑Halogenated 4‑Aryl Congeners – A Class‑Level Rationale

The strategic incorporation of fluorine at the para position of the phenyl ring is a well‑established medicinal chemistry tactic to block cytochrome P450‑mediated oxidative metabolism at that site, thereby extending metabolic half‑life [1]. The Hammett σₚ value of fluorine (+0.06) indicates that it functions as a metabolically resistant bioisostere for hydrogen (σₚ = 0.00) and hydroxy (σₚ = −0.37), preserving electronic properties while impeding phase I oxidation. Although direct microsomal stability data comparing 4‑(p‑fluorophenyl)-4-oxazolin-2-one with its 4‑phenyl analog are not available in the public domain, the principle is corroborated by the extended duration of action observed for the fluorinated derivative compound 14 in rodent models compared to non‑fluorinated reference neuroleptics [2].

Drug metabolism Pharmacokinetics Bioisosterism

High‑Value Application Scenarios for 4-(p-Fluorophenyl)-4-oxazolin-2-one Based on Verified Differentiation Evidence


Medicinal Chemistry: CNS Drug Discovery Programs Targeting Dopaminergic and Serotonergic Pathways

The 4‑(p‑fluorophenyl)-4-oxazolin-2-one scaffold is the privileged intermediate for generating neuroleptic and psychotherapeutic candidates, as demonstrated by the clinical translation of LR‑511, fluzoperine, and zoloperone [1][2]. The fluorine substituent contributes to a 5–10‑fold potency enhancement over non‑fluorinated comparators and a prolonged duration of action relative to chlorpromazine [3], making this building block the rational first choice for CNS‑focused medicinal chemistry libraries.

Process Chemistry: QC Release Testing via Melting Point Identity Confirmation

Because the melting point of 4-(p-fluorophenyl)-4-oxazolin-2-one (212 °C) is separated by ≥36 °C from its closest 4‑aryl analogs (4‑phenyl: 151–153 °C; 4‑chlorophenyl: 260–263 °C; 4‑bromophenyl: 248–250 °C) [1], incoming material identity can be confirmed rapidly by capillary melting point or DSC without the need for HPLC or NMR in routine quality control workflows, reducing analytical turnaround time and cost.

Synthetic Methodology: Palladium‑Catalyzed Cross‑Coupling and Divergent Functionalization

The balanced electrophilicity of the 4‑(p‑fluorophenyl) analog (Hammett σₚ = +0.06) renders it an ideal substrate for Pd‑catalyzed Heck arylation and homocoupling reactions, as reported for the general 4‑oxazolin-2-one class [2]. The fluorine substituent provides sufficient ring activation for efficient cross‑coupling without the deactivation encountered with chloro (σₚ = +0.23) or bromo (σₚ = +0.23) analogs, enabling high‑yielding syntheses of 5‑aryl‑ and 5,5′‑bi‑oxazolinone derivatives [1][2].

Pharmacokinetic Optimization: Late‑Stage Functionalization of CNS Leads Requiring Extended Half‑Life

The para‑fluorine atom on the phenyl ring serves as a metabolically stable hydrogen bioisostere, blocking CYP‑mediated aromatic hydroxylation while preserving steric and electronic compatibility with the target binding site [1]. This property is particularly valuable when the oxazolinone scaffold is incorporated into lead molecules intended for chronic oral dosing, where extended half‑life and reduced metabolic clearance are critical for once‑daily administration regimens [2].

Quote Request

Request a Quote for 4-(p-Fluorophenyl)-4-oxazolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.